MFCD05744286
Description
For this analysis, we adopt CAS 107947-17-1 (MDL: MFCD09751943, molecular formula: C₈H₆BrClO₂) as a representative proxy due to its relevance in catalysis and structural complexity .
Properties
Molecular Formula |
C24H21N3O4S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C24H21N3O4S/c1-30-20-7-3-2-6-19(20)26-23(29)15-9-11-16(12-10-15)31-14-22(28)27-24-18(13-25)17-5-4-8-21(17)32-24/h2-3,6-7,9-12H,4-5,8,14H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
RNXVDOGYGKOSRI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C4=C(S3)CCC4)C#N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C4=C(S3)CCC4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD05744286 typically involves multiple steps, including the formation of the cyclopenta[b]thienyl group and the subsequent attachment of the benzamide moiety. Common reagents used in these reactions include chloroform, sodium sulfate, and various organic solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
MFCD05744286 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted benzamide compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of MFCD05744286 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
We compare the target compound with three analogs from the evidence, focusing on structural variations, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Variations :
- Halogen Substitution : The target compound and Analog 1 feature bromine and chlorine substituents, but Analog 1 includes a boronic acid group (B(OH)₂), enhancing its utility in cross-coupling reactions .
- Heteroatom Inclusion : Analog 2 contains a sulfur atom and pyridine ring, improving solubility (2.58 mg/ml in water) but reducing molecular weight (152.17 g/mol) .
Physicochemical Properties :
- Lipophilicity : The target compound (LogP 3.82) is more lipophilic than Analog 2 (LogP 1.64), favoring membrane permeability in drug design .
- Solubility : Analog 3 exhibits the highest aqueous solubility (0.69 mg/ml) due to its carboxylate group, making it suitable for aqueous-phase reactions .
Synthetic Efficiency: The target compound achieves the highest yield (96%) using sulfuric acid in methanol, while Analog 2’s lower yield (74%) reflects challenges in heterocyclic ring formation .
Functional Applications: Catalysis: The target compound and Analog 1 are pivotal in palladium-catalyzed reactions, but Analog 1’s boronic acid group offers broader substrate compatibility . Pharmaceutical Potential: Analog 2’s sulfur heterocycle aligns with antimicrobial agent scaffolds, though its low LogP limits bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
